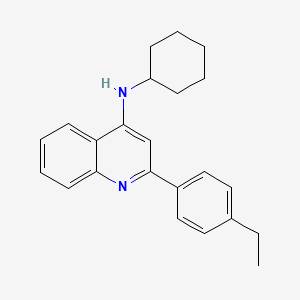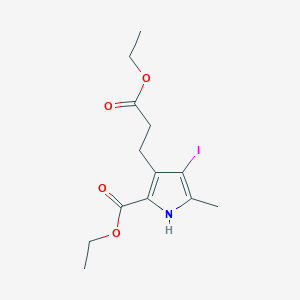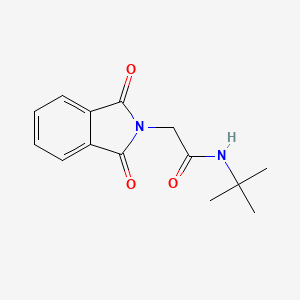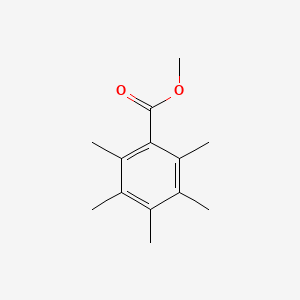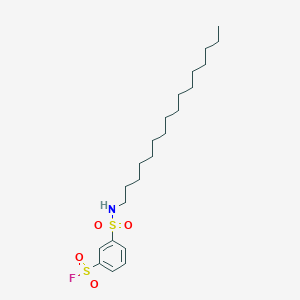
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is a chemical compound with the molecular formula C13H9N5O6 and a molecular weight of 331.247 g/mol . This compound is a derivative of 2,4-dinitrophenylhydrazine and is used primarily in the identification and analysis of carbonyl compounds such as aldehydes and ketones .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is synthesized through a condensation reaction between 4-nitrobenzaldehyde and 2,4-dinitrophenylhydrazine. The reaction typically occurs in an acidic medium, often using hydrochloric acid as a catalyst . The reaction can be represented as follows:
4-Nitrobenzaldehyde+2,4-Dinitrophenylhydrazine→4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone+Water
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone primarily undergoes nucleophilic addition-elimination reactions. In these reactions, the compound first adds across the carbon-oxygen double bond of a carbonyl compound (addition stage) and then loses a molecule of water (elimination stage) .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids like hydrochloric acid and sulfuric acid, which act as catalysts. The reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the formation of the hydrazone derivative .
Major Products Formed
The major products formed from reactions involving this compound are hydrazone derivatives. These derivatives are often used in further chemical analyses and applications .
Scientific Research Applications
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone has several scientific research applications:
Chemistry: It is used in the identification and analysis of carbonyl compounds such as aldehydes and ketones.
Industry: The compound is used in the quality control of industrial processes that involve carbonyl compounds.
Mechanism of Action
The mechanism of action of 4-nitrobenzaldehyde 2,4-dinitrophenylhydrazone involves nucleophilic addition-elimination reactions. The compound first adds across the carbon-oxygen double bond of a carbonyl compound, forming an intermediate compound. This intermediate then loses a molecule of water, resulting in the formation of a stable hydrazone derivative . The molecular targets and pathways involved in this mechanism are primarily related to the carbonyl functional group of the target compound .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromobenzaldehyde 2,4-dinitrophenylhydrazone
- Glutaraldehyde 2,4-dinitrophenylhydrazone
- Formaldehyde 2,4-dinitrophenylhydrazone
- Acetaldehyde 2,4-dinitrophenylhydrazone
- Acetone 2,4-dinitrophenylhydrazone
- Acrolein 2,4-dinitrophenylhydrazone
- Propionaldehyde 2,4-dinitrophenylhydrazone
- Cyclohexanone 2,4-dinitrophenylhydrazone
Uniqueness
4-Nitrobenzaldehyde 2,4-dinitrophenylhydrazone is unique due to the presence of the nitro group on the benzaldehyde ring, which enhances its reactivity and stability. This makes it particularly useful in the identification and analysis of carbonyl compounds, as it forms stable hydrazone derivatives that can be easily analyzed using various chromatographic techniques .
Properties
CAS No. |
1836-28-8 |
|---|---|
Molecular Formula |
C13H9N5O6 |
Molecular Weight |
331.24 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-(4-nitrophenyl)methylideneamino]aniline |
InChI |
InChI=1S/C13H9N5O6/c19-16(20)10-3-1-9(2-4-10)8-14-15-12-6-5-11(17(21)22)7-13(12)18(23)24/h1-8,15H/b14-8+ |
InChI Key |
NUBUWXTYLGHEJH-RIYZIHGNSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


